molecular formula C15H16F3NO3S B2440911 N-[1-(furan-2-yl)propan-2-yl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 1396749-76-0

N-[1-(furan-2-yl)propan-2-yl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2440911
CAS No.: 1396749-76-0
M. Wt: 347.35
InChI Key: XSPPATKJSQQRQL-UHFFFAOYSA-N
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Description

N-[1-(furan-2-yl)propan-2-yl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a complex organic compound that features a furan ring, a trifluoromethyl-substituted phenyl group, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-yl)propan-2-yl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps. One common approach is the reaction of 1-(furan-2-yl)propan-2-amine with 4-(trifluoromethyl)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-yl)propan-2-yl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of a nitro group can produce the corresponding amine.

Scientific Research Applications

N-[1-(furan-2-yl)propan-2-yl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)propan-2-yl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(furan-2-yl)propan-2-yl]-1-[4-(methyl)phenyl]methanesulfonamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-[1-(furan-2-yl)propan-2-yl]-1-[4-(chloromethyl)phenyl]methanesulfonamide: Contains a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N-[1-(furan-2-yl)propan-2-yl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s bioavailability and efficacy in biological systems, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO3S/c1-11(9-14-3-2-8-22-14)19-23(20,21)10-12-4-6-13(7-5-12)15(16,17)18/h2-8,11,19H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPPATKJSQQRQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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